molecular formula C22H24F2N2O5 B8079554 N-Nitroso Nebivolol

N-Nitroso Nebivolol

Cat. No.: B8079554
M. Wt: 434.4 g/mol
InChI Key: TXDRIMZKXCWKRC-UHFFFAOYSA-N
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Description

N-Nitroso Nebivolol is a derivative of the beta-adrenergic receptor antagonist nebivolol. Nebivolol is a highly selective beta-1 adrenergic receptor antagonist that also exhibits nitric oxide-mediated vasodilatory effects via beta-3 receptor agonism. This compound is a nitrosamine derivative, which means it contains a nitroso group attached to the nitrogen atom of the nebivolol molecule. This compound is of interest due to its potential mutagenic properties .

Preparation Methods

The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the reaction of nebivolol with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions must be carefully managed to ensure the selective formation of the nitroso derivative without over-nitrosylation or degradation of the nebivolol molecule .

Industrial production methods for this compound would likely involve large-scale nitrosylation reactors where nebivolol is exposed to nitrosating agents in a controlled environment. The process would include steps for purification and isolation of the this compound to ensure high purity and yield .

Chemical Reactions Analysis

N-Nitroso Nebivolol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds under specific conditions.

    Reduction: The nitroso group can be reduced back to the amine group, regenerating nebivolol.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Nitroso Nebivolol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Nitroso Nebivolol involves its interaction with beta-adrenergic receptors. As a nitrosamine derivative, it may also exert effects through the release of nitric oxide, which can modulate vascular tone and blood pressure. The molecular targets include beta-1 and beta-3 adrenergic receptors, and the pathways involved include the nitric oxide signaling pathway .

Comparison with Similar Compounds

N-Nitroso Nebivolol can be compared with other nitrosamine derivatives of beta-blockers and beta-agonists. Similar compounds include:

  • N-Nitroso Propranolol
  • N-Nitroso Atenolol
  • N-Nitroso Metoprolol
  • N-Nitroso Carvedilol

Properties

IUPAC Name

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRIMZKXCWKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-68-5
Record name N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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